molecular formula C9H16N6O7S B000002 Decarbamoylgonyautoxin 2 CAS No. 86996-87-4

Decarbamoylgonyautoxin 2

Cat. No.: B000002
CAS No.: 86996-87-4
M. Wt: 352.33 g/mol
InChI Key: GBRZXCTZYCGMIE-KALNXVOASA-N
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Description

Decarbamoylgonyautoxin 2 (dcGTX2) is a paralytic shellfish toxin (PST) belonging to the saxitoxin (STX) family, a group of neurotoxic alkaloids produced by marine dinoflagellates (e.g., Alexandrium spp.) and freshwater cyanobacteria (e.g., Microseira wollei) . PSTs block voltage-gated sodium channels in nerve and muscle cells, causing paralysis and, in severe cases, respiratory failure . dcGTX2 is a decarbamoylated derivative of gonyautoxin 2 (GTX2), lacking the carbamoyl group (-CONH₂) at the C13 position . This structural modification reduces its molecular weight (exact mass: 352.0893) compared to GTX2 and alters its toxicity profile .

dcGTX2 has been detected in shellfish (e.g., Mytilus galloprovincialis) and cyanobacterial mats in diverse ecosystems, including Florida’s freshwater springs and coastal regions of South Korea and China . Its presence in seafood often correlates with harmful algal blooms (HABs), posing risks to human health and aquatic ecosystems .

Preparation Methods

Chemical Synthesis of Decarbamoylgonyautoxin 2

The total synthesis of dcGTX2 leverages modular strategies to assemble its tricyclic guanidine core. A landmark study demonstrated a 15-step convergent synthesis starting from L-proline, achieving a 12% overall yield through radical retrosynthetic disconnections and C–H functionalization .

Fragment Coupling Strategy

The synthesis begins with the preparation of two key fragments: a pyrrolidine subunit and a diamine precursor. The pyrrolidine fragment is derived from L-proline via biocatalytic hydroxylation using a fungal oxygenase, which selectively hydroxylates the C-3 position of L-proline with >95% enantiomeric excess . This step replaces traditional chemical hydroxylation methods, which often suffer from poor regioselectivity.

The diamine fragment is synthesized through a rhodium-catalyzed amination of a protected allylic alcohol, introducing the primary amino groups necessary for subsequent guanidine formation. Fragment coupling is achieved via a nickel-catalyzed cross-coupling reaction, which forges the C–C bond between the pyrrolidine and diamine subunits in 67% yield .

Guanidine Installation and Cyclization

Following fragment coupling, the guanidine moiety is installed using a guanidine donor (e.g., 40 in the referenced study) under basic conditions. This step proceeds via nucleophilic attack on a sulfinamide intermediate, yielding a tricyclic guanidine precursor. Cyclization to form the six-membered guanidine ring is induced by oxidation with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), achieving 75% yield on decagram scales .

Decarbamoylation and Final Oxidation

To generate dcGTX2 from its carbamoylated analogue, a decarbamoylation step is employed. This involves treatment with hydrochloric acid to remove the carbamoyl group, followed by neutralization with sodium bicarbonate. Final oxidation of the secondary alcohol at C-12 is accomplished using iodobenzene diacetate (IBX), yielding the fully functionalized dcGTX2 .

Biocatalytic and Enzymatic Approaches

Enzymatic Hydroxylation

The fungal oxygenase-catalyzed hydroxylation of L-proline represents a critical advancement in dcGTX2 synthesis. This method avoids the need for protective groups and operates under mild aqueous conditions (pH 7.0, 25°C), achieving quantitative conversion within 24 hours . The enzyme’s specificity for the C-3 position ensures high regioselectivity, a significant improvement over chemical methods.

Oxidative Modifications

Periodate and peroxide oxidation protocols, adapted from analytical derivatization methods, are utilized to modify intermediates during synthesis. For example, periodate oxidation cleaves vicinal diols in protected intermediates, while peroxide oxidation introduces epoxide functionalities for subsequent ring-opening reactions . These steps are typically conducted at room temperature with reaction times under 10 minutes .

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using C18 SPE cartridges, which retain hydrophobic intermediates while allowing salts and polar byproducts to elute. Methanol-water gradients (10–90% methanol) are employed for fractionation, with dcGTX2 typically eluting at 60% methanol .

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm). The mobile phase consists of 10 mM ammonium formate (pH 3.0) and acetonitrile, with dcGTX2 eluting at 14.2 minutes under isocratic conditions (15% acetonitrile) .

Mass Spectrometry and NMR

High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₉H₁₆N₆O₇S, [M+H]⁺ = 353.3243), while ¹H NMR analysis verifies the absence of the carbamoyl proton signal at δ 6.8–7.2 ppm .

Data Tables: Synthesis and Purification Parameters

Table 1. Key Reaction Conditions in dcGTX2 Synthesis

StepReagents/ConditionsYield (%)Reference
Biocatalytic hydroxylationFungal oxygenase, pH 7.0, 25°C>95
Fragment couplingNiCl₂·glyme, Zn, RT67
Guanidine installationGuanidine donor 40, Et₃N, 0°C75
TEMPO oxidationTEMPO (2 eq), CH₂Cl₂, 0°C to RT80
SPE purificationC18 cartridge, 60% MeOH90

Table 2. HPLC Parameters for dcGTX2 Analysis

ColumnMobile PhaseFlow RateRetention Time
C18 (250 × 4.6 mm)10 mM NH₄HCO₂ (pH 3.0):ACN1.0 mL/min14.2 min

Chemical Reactions Analysis

Types of Reactions: Decarbamoylgonyautoxin-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Decarbamoylgonyautoxin-2, which may have different biological activities and properties .

Scientific Research Applications

Bioassays for Detection

The development of bioassays for detecting dcGTX2 is critical for monitoring PSP in shellfish. A carbamoylase-based enzymatic assay has been established to detect various paralytic shellfish toxins, including dcGTX2. This assay utilizes a potentiometric sensor to quantify the enzymatic products resulting from the hydrolysis of gonyautoxins, demonstrating sensitivity and specificity for detecting these toxins in contaminated bivalves .

Therapeutic Uses

Recent studies suggest potential therapeutic applications for gonyautoxins and their derivatives in treating conditions characterized by muscle hypertonicity. For example, local administration of gonyautoxin 2 has been shown to reduce anal tone significantly in clinical settings, indicating its potential use in managing anal fissures and other related disorders . The efficacy of such treatments highlights the need for further investigation into the safe application of these neurotoxins in medicine.

Drug Development

The conversion of gonyautoxins to neosaxitoxin (neoSTX) is an area of active research, with implications for drug development. Methods have been developed to prepare neoSTX from gonyautoxins on a preparative scale, which could serve as an active pharmaceutical ingredient (API) due to its distinct pharmacological properties compared to its parent compounds . Understanding the stability and efficacy of these compounds is essential for their future use in clinical applications.

Detection in Marine Ecosystems

The presence of dcGTX2 in marine environments poses significant ecological risks. Monitoring programs are critical for assessing the levels of this toxin in coastal waters and bivalve populations. Studies have documented the production of dcGTX2 by certain cyanobacteria, emphasizing the need for ongoing surveillance to prevent public health risks associated with PSP .

Impact on Aquaculture

Aquaculture operations must be vigilant regarding the presence of dcGTX2 and related toxins in harvested shellfish. The establishment of regulatory limits and rapid detection methods is vital for ensuring seafood safety and protecting consumer health.

Data Table: Summary of Research Findings on Decarbamoylgonyautoxin 2

Application AreaKey FindingsReferences
ToxicologyInhibits sodium channels; permeates human intestines ,
BioassaysDeveloped enzymatic assays for detection ,
PharmacologyReduces anal tone; potential therapeutic uses
Drug DevelopmentConversion to neoSTX for pharmaceutical applications
Environmental MonitoringPresence in marine ecosystems; risks to aquaculture ,

Case Studies

  • Case Study 1: Bioassay Development
    A study aimed at developing a carbamoylase-based bioassay demonstrated successful detection of GTX5 through enzymatic conversion to dcSTX, showcasing the assay's potential for monitoring PSP toxins in bivalves .
  • Case Study 2: Clinical Application
    In a clinical trial involving healthy adults, local administration of gonyautoxin 2 resulted in significant relaxation of anal sphincter muscles, indicating its potential as a treatment for conditions like anal fissures .

Mechanism of Action

Decarbamoylgonyautoxin-2 exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the normal flow of sodium ions, leading to a disruption in nerve signal transmission. The molecular targets include the sodium channels, and the pathways involved are related to the inhibition of action potentials in neurons .

Comparison with Similar Compounds

Structural and Functional Differences

The PST family includes over 50 analogs categorized into four subgroups based on functional groups:

Carbamate toxins : STX, neosaxitoxin (NEO), GTX1–GTX2.

Decarbamoyl toxins : dcSTX, dcNEO, dcGTX2, dcGTX3.

N-sulfocarbamoyl toxins : C1–C4.

Hydroxybenzoate toxins : GC1–GC3 .

Key Structural Features of dcGTX2 vs. Related Analogs

Compound Functional Group at C13 Molecular Weight Toxicity (LD₅₀, μg/kg)* Source
GTX2 Carbamoyl (-CONH₂) 395.11 100–200 Alexandrium spp.
dcGTX2 Hydroxyl (-OH) 352.09 ~300–400 Microseira wollei
STX Carbamoyl 299.29 8–10 Gymnodinium catenatum
dcSTX Hydroxyl 256.27 ~20–30 Shellfish

*Approximate murine LD₅₀ values via intraperitoneal injection; human oral toxicity is higher .

  • Decarbamoylation Impact : Removal of the carbamoyl group reduces binding affinity to sodium channels, lowering dcGTX2’s toxicity compared to GTX2 and STX .
  • Stability : Decarbamoyl analogs like dcGTX2 are more stable in acidic environments, facilitating accumulation in shellfish .

Ecological and Toxicological Profiles

Toxin Detection in Environmental Samples

Location / Source Dominant PSTs Detected dcGTX2 Concentration (μg/kg) Reference
Hebei Province, China GTX1–4, C1–2, dcGTX2 (seasonal) ≤5.6 (June)
Geoje Coast, South Korea GTX4 > GTX1 > dcGTX2 Not quantified
Florida Springs, USA dcGTX2, dcGTX3, LWT1–6 Up to 120 (cyanobacterial mats)
  • Seasonal Variability : In Hebei Province, dcGTX2 was absent in March–April but detected in May–June, coinciding with warmer temperatures and algal blooms .
  • Species-Specific Accumulation : Mytilus galloprovincialis accumulates higher PST levels than Ruditapes philippinarum due to metabolic differences .

Analytical Challenges

  • Detection Methods : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for differentiating dcGTX2 from analogs like GTX2 and dcGTX3 .
  • Reference Standards : Commercially available dcGTX2 standards (e.g., CAS 86996-87-4) are critical for quantification but require stringent handling due to toxicity .

Biological Activity

Decarbamoylgonyautoxin 2 (dcGTX2) is a member of the gonyautoxin family, which are potent neurotoxins produced by certain dinoflagellates, particularly those belonging to the genus Alexandrium. These toxins are primarily associated with paralytic shellfish poisoning (PSP), a serious health risk for humans consuming contaminated shellfish. This article delves into the biological activity of dcGTX2, exploring its mechanisms of action, metabolic pathways, and implications for environmental toxicology.

Chemical Structure and Properties

This compound is structurally related to gonyautoxins and saxitoxins, sharing similar features that contribute to its biological activity. It is characterized by the removal of a carbamoyl group from gonyautoxin, which alters its interaction with ion channels in nerve cells.

The primary mechanism of action for dcGTX2 involves the blockade of voltage-gated sodium channels (VGSCs) in neuronal tissues. This inhibition prevents sodium influx into cells, leading to:

  • Neurotoxicity : Disruption of action potentials in neurons.
  • Muscle Paralysis : Impairment of neuromuscular transmission, which can result in respiratory failure and death if exposure levels are high.

Research indicates that dcGTX2 exhibits a potency comparable to other PSP toxins like saxitoxin (STX) and gonyautoxin-3 (GTX3), making it a significant concern in toxicological assessments .

Metabolism and Biotransformation

The metabolism of dcGTX2 involves enzymatic reactions that modify its structure, impacting its toxicity. Key studies have identified sulfotransferases that catalyze the sulfation of gonyautoxins, including dcGTX2. These enzymes facilitate the conversion of gonyautoxins into less toxic metabolites through processes such as:

  • Sulfation : The addition of sulfate groups to enhance solubility and excretion.
  • Hydrolysis : The conversion of gonyautoxins into decarbamoyl forms through enzymatic action .

Enzymatic Activity Overview

Enzyme TypeSubstrateProductActivity Level
SulfotransferaseGonyautoxin 2/3C1/C2High
CarbamoylaseGTX5dcGTX2Moderate

Toxicological Studies

Numerous studies have assessed the toxicity of dcGTX2 in various biological systems. For instance:

  • In Vitro Studies : Cell-based assays using neuronal cell lines have demonstrated that dcGTX2 significantly reduces cell viability at concentrations that mimic environmental exposure levels .
  • In Vivo Studies : Animal models exposed to dcGTX2 exhibit symptoms consistent with PSP, including muscle weakness and respiratory distress. The lethal dose (LD50) has been established in several species, highlighting its potential danger in marine ecosystems .

Environmental Impact

The presence of dcGTX2 in marine environments poses risks not only to human health but also to marine life. As dinoflagellate blooms proliferate due to nutrient loading and climate change, the potential for increased toxin production rises. Monitoring programs have been implemented in various coastal regions to assess toxin levels in shellfish and mitigate risks associated with PSP.

Case Studies

  • Baltic Sea Monitoring : A study conducted in the Baltic Sea highlighted rising levels of dcGTX2 correlating with algal blooms. The research emphasized the need for regular monitoring to protect public health and maintain seafood safety standards .
  • Shellfish Toxicity Assessments : Research on shellfish collected from contaminated waters showed significant concentrations of dcGTX2, prompting advisories against consumption during bloom events. The findings underscored the importance of understanding toxin dynamics in relation to environmental conditions .

Properties

IUPAC Name

[(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRZXCTZYCGMIE-KALNXVOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007241
Record name Decarbamoylgonyautoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86996-87-4
Record name 1H,10H-Pyrrolo(1,2-c)purine-9,10,10-triol, 2,6-diamino-3a,4,8,9-tetrahydro-4-(hydroxymethyl)-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086996874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarbamoylgonyautoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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